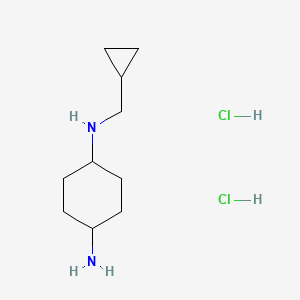

(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

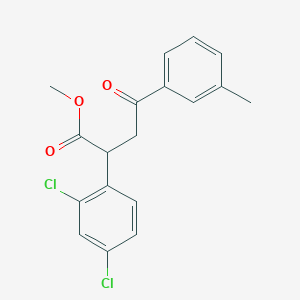

(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride, also known as CPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPP is a cyclohexane-based compound that has two amino groups attached to it. This compound is known for its ability to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in neural signaling.

Aplicaciones Científicas De Investigación

Chiral Mononuclear and One-Dimensional Cadmium(II) Complexes

Chiral cadmium(II) complexes constructed using derivatives of cyclohexane-1,4-diamine exhibit luminescent properties, indicating potential applications as optical materials. These compounds also show powder second-harmonic generation efficiency, suggesting their use in nonlinear optics (Cheng et al., 2013).

Structural Analysis and X-Ray Studies

N,N'-Bis(3-nitrophenylmethylene)cyclohexane-1,2-diamine, a derivative, has been synthesized and characterized, with its crystal structure revealing insights into the spatial arrangement and interactions in the compound. Such analyses are vital for understanding molecular properties and potential applications in material sciences (Guillaume et al., 2017).

Cyclohexane Derivatives in Polymerization

Compounds related to cyclohexane-1,4-diamine have been used in atom transfer radical polymerization, demonstrating their utility in polymer science. These studies highlight their role in facilitating controlled polymer growth and exploring the effects of ligand structure on polymerization processes (Ibrahim et al., 2004).

Asymmetric Catalysis and Organic Synthesis

Derivatives of cyclohexane-1,2-diamine have been applied as asymmetric ligands and organocatalysts in the synthesis of various organic compounds. This highlights their importance in enantioselective synthesis and organic catalysis (Liu et al., 2014).

Bromination and Flame Retardants

Cyclohexane derivatives have been investigated in bromination reactions, relevant in the development of flame retardants. The synthesis and characterization of such compounds contribute to the understanding of flame retardant mechanisms and properties (Arsenault et al., 2008).

Propiedades

IUPAC Name |

4-N-(cyclopropylmethyl)cyclohexane-1,4-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c11-9-3-5-10(6-4-9)12-7-8-1-2-8;;/h8-10,12H,1-7,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIAFDRCGBYDLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2CCC(CC2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R*,4R*)-N1-(Cyclopropylmethyl)cyclohexane-1,4-diamine dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B2356063.png)

![3-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-propionic acid](/img/structure/B2356064.png)

![tert-Butyl (3-hydroxy-7-oxaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B2356073.png)

![Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B2356078.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2356081.png)

![2-[(4-benzyl-5-cyclopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2356085.png)